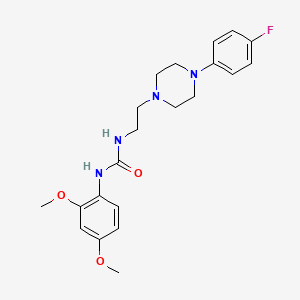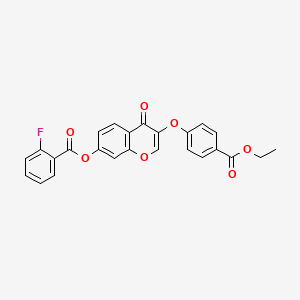
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-4-one (also known as chromone), which is a heterocyclic compound with a benzopyran backbone. It also contains ethoxycarbonyl (an ester), phenoxy, and fluorobenzoate groups. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromone backbone, with the various substituents attached at the specified positions. The presence of the oxygen in the chromone and the ester group could introduce some polarity to the molecule, and the aromatic rings would contribute to its rigidity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing effects of its various substituents. For example, the fluorine atom is highly electronegative and would withdraw electron density from the benzene ring, potentially making it more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
- Regioselective Synthesis of Biologically Active Molecules: The compound is used in the synthesis of molecules like 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, which are created through regioselective conversion and have potential biological activities (Reddy & Nagaraj, 2008).
- Antibacterial Agents Synthesis: It's a key component in synthesizing new molecules with pharmacophoric groups for potential antibacterial applications (Holla, Bhat, & Shetty, 2003).
- Formation of Complexes with Metal Ions: The compound is involved in the formation of complexes with platinum(II) and palladium(II) metal ions, which can have significant applications in various fields including medicinal chemistry (Budzisz, Małecka, & Nawrot, 2004).
Environmental and Analytical Chemistry
- Metabolism by Pseudomonas Strain: 3-Phenoxybenzoate, a related compound, is a metabolite from certain insecticides and is metabolized by specific Pseudomonas strains, indicating potential environmental applications (Topp & Akhtar, 1991).
- Fluorescence Properties for Analytical Purposes: Derivatives of the compound show promising fluorescence properties, making them suitable for analytical and biological chemistry applications (Takechi, Oda, Nishizono, Oda, & Machida, 2000).
Antioxidant and Antibacterial Properties
- Antioxidant Activity: Some derivatives have been tested for antioxidant activities, showing potential in free radical scavenging and other related applications (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
- Antibacterial Activity of Novel Derivatives: Synthesis of new derivatives containing flavonoid units and evaluation of their antibacterial properties show promising results against various bacteria (Huang et al., 2017).
Miscellaneous Applications
- Synthesis of Organic Fluorophores: It's used in the synthesis of 3-azolyl-7-diethylaminocoumarin derivatives, serving as highly sensitive fluorophores for potential use in various scientific fields (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
- Synthesis of Naphthopyran and Naphthopyrandione Units: These units are present in photochromic materials and biologically active natural products, indicating broad applications in materials science and biochemistry (Rawat, Prutyanov, & Wulff, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FO7/c1-2-30-24(28)15-7-9-16(10-8-15)32-22-14-31-21-13-17(11-12-19(21)23(22)27)33-25(29)18-5-3-4-6-20(18)26/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCUUPUMOUBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

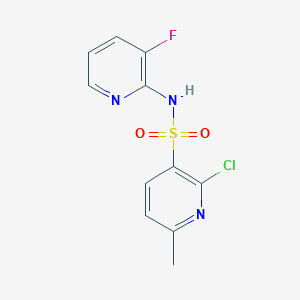
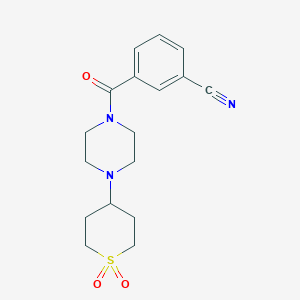
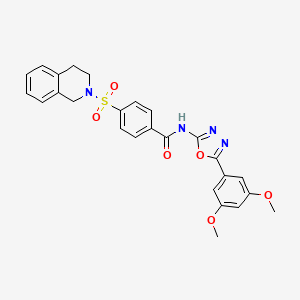
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)
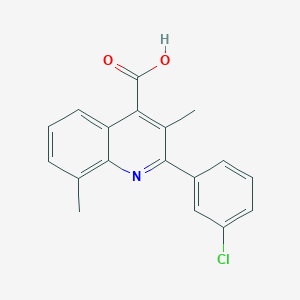
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)
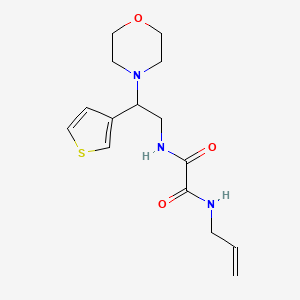
![1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride](/img/structure/B2425359.png)
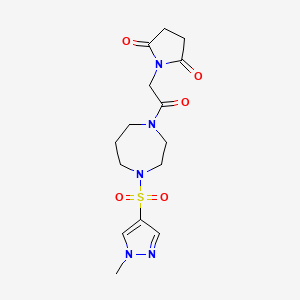
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
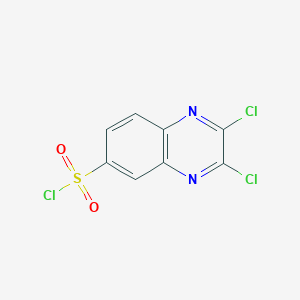
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)
